molecular formula C7H17NO2 B3093845 [2-(2-Ethoxyethoxy)ethyl](methyl)amine CAS No. 1250062-91-9

[2-(2-Ethoxyethoxy)ethyl](methyl)amine

Cat. No.: B3093845
CAS No.: 1250062-91-9
M. Wt: 147.22 g/mol
InChI Key: KVZLMRWXADMEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyethoxy)ethylamine: is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is a liquid at room temperature and is used in various chemical and industrial applications.

Safety and Hazards

“2-(2-Ethoxyethoxy)ethylamine” is classified as dangerous with the signal word "Danger" . It has hazard statements H226, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Mode of Action

Amines are known to participate in a variety of biochemical reactions, including acting as nucleophiles in substitution reactions . The compound’s ethoxyethoxy groups may also interact with biological targets, potentially influencing its mode of action.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-Ethoxyethoxy)ethylamine . For instance, its stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other molecules that compete for the same targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethoxy)ethylamine typically involves the reaction of 2-(2-ethoxyethoxy)ethanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 2-(2-Ethoxyethoxy)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce primary or secondary amines .

Comparison with Similar Compounds

Uniqueness: 2-(2-Ethoxyethoxy)ethylamine is unique due to its specific ethoxyethoxy structure, which imparts distinct chemical and physical properties. Its balance of hydrophilic and hydrophobic characteristics makes it versatile for various applications .

Properties

IUPAC Name

2-(2-ethoxyethoxy)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-3-9-6-7-10-5-4-8-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZLMRWXADMEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Ethoxyethoxy)ethyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[2-(2-Ethoxyethoxy)ethyl](methyl)amine
Reactant of Route 3
Reactant of Route 3
[2-(2-Ethoxyethoxy)ethyl](methyl)amine
Reactant of Route 4
Reactant of Route 4
[2-(2-Ethoxyethoxy)ethyl](methyl)amine
Reactant of Route 5
Reactant of Route 5
[2-(2-Ethoxyethoxy)ethyl](methyl)amine
Reactant of Route 6
Reactant of Route 6
[2-(2-Ethoxyethoxy)ethyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.